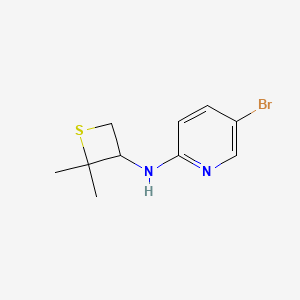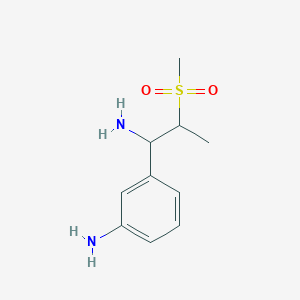
3-(1-Amino-2-(methylsulfonyl)propyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2-(methylsulfonyl)propyl)aniline is an organic compound that belongs to the class of aromatic amines and sulfones. This compound is characterized by the presence of an aniline group attached to a propyl chain, which is further substituted with an amino group and a methylsulfonyl group. The molecular formula of this compound is C10H16N2O2S, and it has a molecular weight of 228.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-(methylsulfonyl)propyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of aniline with a suitable alkylating agent, such as 1-chloro-2-(methylsulfonyl)propane, in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-2-(methylsulfonyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfone group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-2-(methylsulfonyl)propyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(1-Amino-2-(methylsulfonyl)propyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Amino-2-(methylsulfonyl)ethyl)aniline
- 3-(1-Amino-2-(methylsulfonyl)butyl)aniline
- 3-(1-Amino-2-(methylsulfonyl)pentyl)aniline
Uniqueness
3-(1-Amino-2-(methylsulfonyl)propyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its unique structure allows for specific interactions with biological targets, making it a promising candidate for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
3-(1-amino-2-methylsulfonylpropyl)aniline |
InChI |
InChI=1S/C10H16N2O2S/c1-7(15(2,13)14)10(12)8-4-3-5-9(11)6-8/h3-7,10H,11-12H2,1-2H3 |
InChI-Schlüssel |
XCJBTHRGICOCBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)N)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


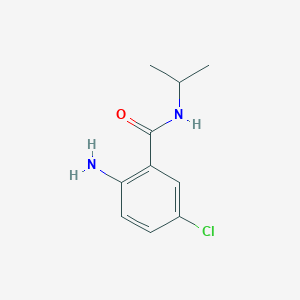
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)

![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
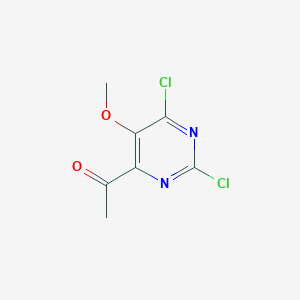
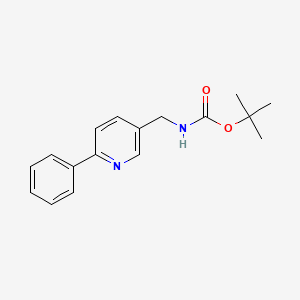
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)
![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
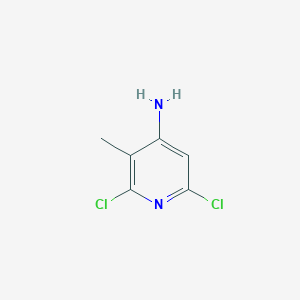
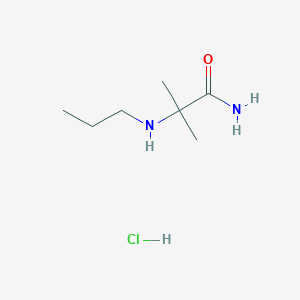
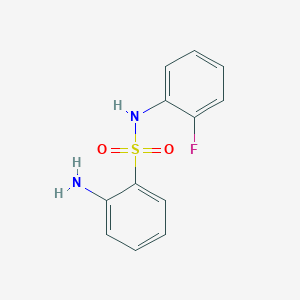
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)

